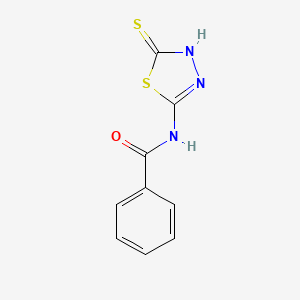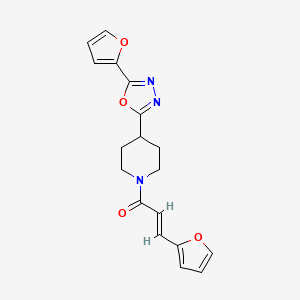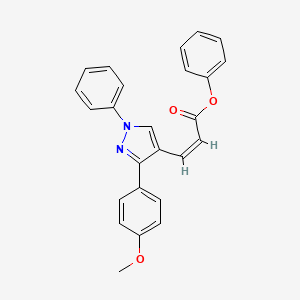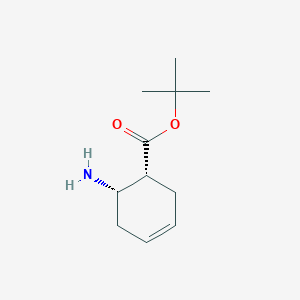
N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms. It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes 1,3,4-thiadiazole derivatives capable of disrupting processes related to DNA replication, inhibiting replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of a suitable precursor with a sulfur-containing reagent . For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was used to synthesize new compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including Michael addition reactions with α,β-unsaturated compounds .Physical And Chemical Properties Analysis
1,3,4-Thiadiazole derivatives are typically solid at room temperature . The exact physical and chemical properties can vary depending on the specific substituents attached to the thiadiazole ring.Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives, including N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide, have shown significant potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . In vitro screening for anticancer activity has been conducted for some of these compounds .
Antimicrobial Activity
These compounds have also been evaluated as potent antimicrobial agents . They have shown effectiveness against various bacterial and fungal strains .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have demonstrated antifungal activities . They have been evaluated against various fungal strains, showing potential for use in antifungal treatments .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have shown potential as anticonvulsant agents . They could be used in the treatment of conditions such as epilepsy .
Insecticidal Activity
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activities . This suggests potential use in pest control applications .
Drug Design
The 1,3,4-thiadiazole scaffold is a significant molecular structure in medicinal chemistry and drug design . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This makes it a valuable structure in the design of new drugs .
Antidepressant Activity
1,3,4-Thiadiazole derivatives have also shown potential as antidepressant agents . They could be used in the treatment of conditions such as depression .
Anti-Inflammatory Activity
These compounds have shown potential as anti-inflammatory agents . They could be used in the treatment of various inflammatory conditions .
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOOOLWZQSMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2680159.png)
![2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2680160.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2680162.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)

![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2680173.png)


![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)
